3-methyl-1H-pyrazole-4-carbohydrazide
Overview
Description
3-methyl-1H-pyrazole-4-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 3-MPCH and has a molecular formula of C5H9N5O.
Scientific Research Applications
Structural and Spectroscopic Studies
- Synthesis and Characterization : Various derivatives of 3-methyl-1H-pyrazole-4-carbohydrazide have been synthesized and characterized using techniques like FT-IR, NMR, ESI-MS, and X-ray diffraction. These studies provide crucial information on the molecular structure, vibrational frequencies, and molecular dynamics of these compounds, contributing significantly to the understanding of their physical and chemical properties (Karrouchi et al., 2020; Karrouchi et al., 2021; Pillai et al., 2017).
Biological Activities
- Antimicrobial Properties : Research indicates that derivatives of this compound possess notable antibacterial and antifungal activities. These compounds have been tested against various bacterial and fungal strains, showing significant potential as antimicrobial agents (Siddiqui et al., 2013; Ningaiah et al., 2014).
- Leishmanicidal and Antitumor Activities : Certain derivatives exhibit leishmanicidal activities against Leishmania parasites and show promise as potential antitumor agents. These studies highlight the therapeutic potential of these compounds in treating diseases caused by parasites and cancer cells (Bernardino et al., 2006; El Sadek et al., 2014).
Material Science and Corrosion Protection
- Corrosion Inhibition : Investigations into the corrosion protection behavior of carbohydrazide-pyrazole compounds show that they can effectively inhibit the corrosion of mild steel in acidic solutions. These findings are crucial for industrial applications where corrosion resistance is of paramount importance (Paul et al., 2020).
Molecular Docking and Computational Studies
- Molecular Docking and Theoretical Analysis : Molecular docking studies have been conducted to explore the potential biological activity of these compounds. These studies suggest that derivatives of this compound can act as potent inhibitors for various enzymes and proteins, indicating their potential use in drug development (Karrouchi et al., 2020; Karrouchi et al., 2021; Pillai et al., 2017).
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (11011 g/mol) and predicted properties such as density (1238±006 g/cm3) and boiling point (2959±200 °C) suggest that it may have reasonable bioavailability .
Result of Action
Some pyrazole derivatives have been reported to exhibit catalytic activity for oxygen evolution reaction (oer) and certain catalytic activity for oxygen reduction reaction (orr) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-methyl-1H-pyrazole-4-carbohydrazide. For instance, the compound should be stored at 2-8°C to maintain its stability . Furthermore, it may be toxic to the aquatic environment and should be handled with care to avoid environmental contamination .
properties
IUPAC Name |
5-methyl-1H-pyrazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-4(2-7-9-3)5(10)8-6/h2H,6H2,1H3,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLVNROXXUHSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1308650-19-2 | |
Record name | 3-methyl-1H-pyrazole-4-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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